N-Fmoc-2-fluoro-5-methyl-L-phenylalanine
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Overview
Description
N-Fmoc-2-fluoro-5-methyl-L-phenylalanine is a derivative of phenylalanine, an essential amino acid. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a fluorine atom at the 2-position, and a methyl group at the 5-position on the phenyl ring. It is commonly used in peptide synthesis and has applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc-2-fluoro-5-methyl-L-phenylalanine typically involves the following steps:
Protection of the Amino Group: The amino group of 2-fluoro-5-methyl-L-phenylalanine is protected using the Fmoc group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using automated peptide synthesizers. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
N-Fmoc-2-fluoro-5-methyl-L-phenylalanine undergoes several types of chemical reactions, including:
Substitution Reactions: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group for further reactions.
Common Reagents and Conditions
Fmoc Deprotection: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.
Substitution Reactions: Various nucleophiles can be used to substitute the fluorine atom on the phenyl ring.
Major Products Formed
Deprotected Amino Acid: Removal of the Fmoc group yields 2-fluoro-5-methyl-L-phenylalanine.
Substituted Derivatives: Substitution reactions yield various derivatives depending on the nucleophile used.
Scientific Research Applications
N-Fmoc-2-fluoro-5-methyl-L-phenylalanine has a wide range of applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.
Drug Development: The compound is used in the development of pharmaceuticals, particularly in the design of enzyme inhibitors and receptor ligands.
Biological Studies: It is used in studies involving protein-protein interactions and enzyme mechanisms.
Material Science: The compound is used in the development of novel materials such as hydrogels and nanostructures
Mechanism of Action
The mechanism of action of N-Fmoc-2-fluoro-5-methyl-L-phenylalanine involves its incorporation into peptides and proteins, where it can influence the structure and function of the resulting molecules. The fluorine atom and methyl group can affect the hydrophobicity and electronic properties of the phenyl ring, thereby modulating the interactions with other molecules and biological targets .
Comparison with Similar Compounds
Similar Compounds
N-Fmoc-2-fluoro-L-phenylalanine: Similar structure but lacks the methyl group at the 5-position.
N-Fmoc-4-methyl-L-phenylalanine: Similar structure but lacks the fluorine atom at the 2-position.
Fmoc-N-methyl-L-phenylalanine: Similar structure but lacks both the fluorine and methyl groups .
Uniqueness
N-Fmoc-2-fluoro-5-methyl-L-phenylalanine is unique due to the presence of both the fluorine atom and the methyl group on the phenyl ring. This combination of substituents can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable tool in various research applications .
Properties
Molecular Formula |
C25H22FNO4 |
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Molecular Weight |
419.4 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-fluoro-5-methylphenyl)propanoic acid |
InChI |
InChI=1S/C25H22FNO4/c1-15-10-11-22(26)16(12-15)13-23(24(28)29)27-25(30)31-14-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-12,21,23H,13-14H2,1H3,(H,27,30)(H,28,29) |
InChI Key |
PLAXSSLRFLFRFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)F)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
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